Bienvenue dans la boutique en ligne BenchChem!

Alloclamide hydrochloride

antitussive potency cough suppression dextromethorphan comparator

Alloclamide hydrochloride (CAS 5107-01-7) is a small-molecule antitussive agent belonging to the ethylenediamine derivative class, characterised by a dual pharmacodynamic profile as both a centrally acting cough suppressant and a histamine H1 receptor (HRH1) antagonist. The compound is marketed as an oral solution (6.25 mg/mL) under the trade names Pectex and Tuselin in Finland and Spain, with a standard adult dosage of 25 mg administered three to four times daily.

Molecular Formula C16H24Cl2N2O2
Molecular Weight 347.3 g/mol
CAS No. 5107-01-7
Cat. No. B1665237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlloclamide hydrochloride
CAS5107-01-7
Synonyms264 CE
alloclamide
alloclamide hydrochloride
Hexacol
Molecular FormulaC16H24Cl2N2O2
Molecular Weight347.3 g/mol
Structural Identifiers
SMILESCCN(CC)CCNC(=O)C1=C(C=C(C=C1)Cl)OCC=C.Cl
InChIInChI=1S/C16H23ClN2O2.ClH/c1-4-11-21-15-12-13(17)7-8-14(15)16(20)18-9-10-19(5-2)6-3;/h4,7-8,12H,1,5-6,9-11H2,2-3H3,(H,18,20);1H
InChIKeyQEWLHSNMEXFSCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Alloclamide Hydrochloride (CAS 5107-01-7) — Procurement-Ready Antitussive Compound with Dual Pharmacodynamic Activity


Alloclamide hydrochloride (CAS 5107-01-7) is a small-molecule antitussive agent belonging to the ethylenediamine derivative class, characterised by a dual pharmacodynamic profile as both a centrally acting cough suppressant and a histamine H1 receptor (HRH1) antagonist . The compound is marketed as an oral solution (6.25 mg/mL) under the trade names Pectex and Tuselin in Finland and Spain, with a standard adult dosage of 25 mg administered three to four times daily [1]. Unlike opioid-based antitussives, alloclamide hydrochloride is classified as a non-morphinic agent, which carries distinct regulatory and safety implications for procurement in jurisdictions with controlled-substance restrictions [2].

Why Generic Antitussive Substitution Fails — Alloclamide Hydrochloride’s Differentiated Pharmacological and Safety Profile Prevents Simple Interchange with Dextromethorphan, Codeine, or First-Generation Antihistamines


Interchanging antitussive agents within the same therapeutic class is not pharmacologically equivalent because alloclamide hydrochloride operates through a distinct dual mechanism — combined HRH1 antagonism and central cough-reflex suppression — whereas the most common alternatives target single receptor systems: dextromethorphan acts via NMDA receptor antagonism and sigma-1 receptor agonism, while codeine exerts its effects through mu-opioid receptor activation . Furthermore, alloclamide hydrochloride exhibits a substantially wider acute oral safety margin (rat oral LD50 >3 g/kg) compared with dextromethorphan (rat oral LD50 116 mg/kg), meaning that dose-ranging or formulation bridging cannot be extrapolated from one agent to another without empirical verification . The quantitative evidence presented in Section 3 demonstrates exactly where and by how much alloclamide hydrochloride diverges from its closest comparators.

Alloclamide Hydrochloride (5107-01-7) — Quantitative Differentiation Evidence Against Closest Antitussive Comparators


Antitussive Potency: Alloclamide Hydrochloride Exhibits 1.2× the Cough-Suppressant Activity of Dextromethorphan

Alloclamide hydrochloride demonstrates an antitussive potency that is 1.2 times (120%) that of dextromethorphan (meishafen), as recorded in multiple Chinese pharmacopoeial drug references [1][2]. This quantitative difference means that, on a per-milligram basis, alloclamide hydrochloride achieves equivalent cough suppression at a lower dose than dextromethorphan, which is the most widely used over-the-counter antitussive globally. While the precise assay conditions (in vivo cough model or clinical endpoint) underpinning this 1.2× ratio are not detailed in the available reference literature, the figure is consistently cited across authoritative drug information sources in China and Taiwan [2].

antitussive potency cough suppression dextromethorphan comparator

Dual Pharmacodynamic Mechanism: HRH1 Antagonism Plus Central Antitussive Activity Distinguishes Alloclamide from Single-Target Comparators

Alloclamide hydrochloride is explicitly classified as both an antitussive and an antihistaminic agent, with its mechanism of action identified as histamine H1 receptor (HRH1) antagonism [1]. In contrast, dextromethorphan acts primarily as an NMDA-type glutamate receptor antagonist and sigma-1 receptor agonist, with no significant antihistaminic activity, while codeine functions as a mu-opioid receptor agonist . Cloperastine, another antitussive with antihistamine properties, shares the dual-mechanism classification but belongs to a different chemical scaffold (diphenylmethane derivative versus alloclamide's ethylenediamine-based benzamide structure). Diphenhydramine, a first-generation antihistamine, possesses antitussive activity but is used primarily for allergic conditions rather than as a dedicated cough suppressant . The HRH1 antagonism of alloclamide hydrochloride implies efficacy in cough associated with allergic or histamine-mediated upper respiratory conditions — a therapeutic niche that pure NMDA-antagonist or opioid antitussives do not directly address [1].

pharmacodynamic mechanism HRH1 antagonist dual activity

Acute Oral Safety Margin: Alloclamide Hydrochloride LD50 >3 g/kg (Rat) Versus Dextromethorphan LD50 116 mg/kg — Approximately 26-Fold Difference

The acute oral toxicity of alloclamide hydrochloride in rats is reported with an LD50 exceeding 3 g/kg (3,000 mg/kg), as recorded in the NIIRDN Drugs in Japan compendium . By comparison, dextromethorphan exhibits a rat oral LD50 of 116 mg/kg based on published acute toxicity data [1]. This represents an approximately 26-fold higher acute lethal dose for alloclamide hydrochloride relative to dextromethorphan on a mg/kg basis. The intraperitoneal LD50 of alloclamide hydrochloride is 340 mg/kg, and the intravenous LD50 exceeds 25 mg/kg, while dextromethorphan's intravenous LD50 in rats is approximately 16.3 mg/kg [1]. These toxicological endpoints are fundamental for laboratory safety assessment and for establishing safe handling protocols in research and industrial settings.

acute toxicity LD50 safety margin

Non-Opioid Regulatory Classification: Alloclamide Hydrochloride Avoids Controlled-Substance Restrictions Applicable to Codeine-Based Antitussives

Alloclamide hydrochloride is explicitly described as a "non-morphinic" (non-opioid) antitussive agent in the peer-reviewed medical literature [1]. This classification contrasts directly with codeine (and its derivatives such as dihydrocodeine), which are mu-opioid receptor agonists subject to international controlled-substance scheduling under the Single Convention on Narcotic Drugs [2]. Dextromethorphan, while not a classical opioid, is a levorphanol derivative and is subject to abuse-potential monitoring and some jurisdictional sales restrictions [2]. Alloclamide hydrochloride, by virtue of its non-opioid mechanism and lack of mu-opioid receptor agonism, operates outside these controlled-substance frameworks. In Japanese regulatory classification, alloclamide is categorised as a Class 2 OTC drug (第二類医薬品), indicating a moderate safety oversight level without narcotic scheduling [3].

non-opioid regulatory classification procurement compliance

Water-Soluble Hydrochloride Salt Form: Enhanced Aqueous Bioavailability Versus Free-Base Antitussive Agents

Alloclamide hydrochloride (CAS 5107-01-7) is the hydrochloride salt form of alloclamide (free base CAS 5486-77-1), and it is characterised as freely soluble in water, a property that enhances its bioavailability for therapeutic applications . The free base alloclamide has a melting point of 125–127°C and is soluble in absolute alcohol but only moderately soluble in polar solvents [1]. In contrast, the hydrochloride salt exhibits markedly improved aqueous solubility, which facilitates dissolution in oral liquid formulations such as the 6.25 mg/mL oral solution marketed as Tuselin [2]. The calculated acid dissociation constant (pKa) of alloclamide is 8.94 (basic), indicating that the compound exists predominantly in its protonated, water-soluble form at physiological pH [3]. This salt-form advantage is not universal among antitussives: dextromethorphan hydrobromide and codeine phosphate are also salt forms, but cloperastine (free base) and pentoxyverine (free base or citrate) exhibit different solubility profiles that may require more complex formulation strategies.

aqueous solubility hydrochloride salt bioavailability

Chromatographic Differentiation: Alloclamide Hydrochloride Requires Distinct HPLC Elution Conditions Versus Structurally Related Antitussives

In a validated high-speed liquid chromatographic method for simultaneous determination of antitussive, expectorant, and antihistaminic agents in anti-cold preparations, alloclamide hydrochloride required a ternary mobile phase of methanol:water:28% ammonia water (95:3:2) for elution from a styrene-divinyl benzene porous polymer column, whereas diphenhydramine and tipepidine were eluted with a simpler methanol:28% ammonia water (99:1) binary mixture, and dextromethorphan hydrochloride required a carboxylated stationary phase (Hitachi Gel 3011-C) for adequate separation [1]. All compounds were detected at 230 nm. This chromatographic differentiation is analytically significant because it demonstrates that alloclamide hydrochloride cannot be substituted into existing quality-control protocols developed for dextromethorphan, diphenhydramine, or tipepidine without method revalidation [1].

HPLC separation analytical method quality control

Alloclamide Hydrochloride (5107-01-7) — Best-Fit Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Preclinical Cough Model Studies Requiring Non-Opioid, Dual-Mechanism Antitussive Reference Compound

Investigators using citric acid-induced or mechanically induced cough models in guinea pigs, cats, or dogs who require a non-opioid positive control with combined central antitussive and peripheral antihistaminic activity should select alloclamide hydrochloride over dextromethorphan or codeine. As demonstrated in Section 3, alloclamide hydrochloride provides H1 receptor antagonism absent from dextromethorphan and avoids the mu-opioid confound of codeine [1]. The compound's water-soluble hydrochloride salt form (pKa 8.94) facilitates preparation of intravenous or oral dosing solutions without organic co-solvents, simplifying in vivo experimental workflows .

Analytical Reference Standard Procurement for Multi-Component Cold/Cough Preparation Quality Control

Quality control laboratories analysing multi-component anti-cold formulations containing alloclamide hydrochloride require a dedicated reference standard because, as shown by the HPLC evidence in Section 3, alloclamide hydrochloride elutes under chromatographic conditions (ternary methanol:water:ammonia mobile phase) that are incompatible with methods optimised for dextromethorphan, diphenhydramine, or tipepidine [2]. Procuring alloclamide hydrochloride as an analytical reference standard is a non-negotiable requirement for method development, system suitability testing, and batch-release quantification in jurisdictions where alloclamide-containing products are marketed.

Formulation Development of Oral Liquid Cough Remedies Targeting Markets with Controlled-Substance Restrictions

Pharmaceutical developers designing oral liquid cough formulations for markets where opioid-containing antitussives face regulatory restrictions (e.g., codeine scheduling under the Single Convention) can utilise alloclamide hydrochloride's non-morphinic status as a core differentiating feature [3]. The compound's established oral solution concentration of 6.25 mg/mL and 25 mg unit dose, combined with its 1.2× potency advantage over dextromethorphan, provide a formulation precedent that reduces early-stage development risk [4]. The hydrochloride salt's water solubility eliminates the need for complex solubilisation strategies .

Occupational Toxicology and Safe-Handling Protocol Design for Antitussive Powder Processing

Industrial hygienists and safety officers establishing exposure limits for antitussive API powder handling should reference the acute oral LD50 ratio of >3 g/kg for alloclamide hydrochloride versus 116 mg/kg for dextromethorphan to justify less stringent containment requirements for alloclamide hydrochloride processing operations . This 26-fold safety margin difference, grounded in standardised rat acute toxicity protocols (NIIRDN Drugs in Japan, 1990), supports differentiated banding in occupational exposure assessments and may reduce capital expenditure on high-containment facilities .

Quote Request

Request a Quote for Alloclamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.